RdRP-IN-2 -

RdRP-IN-2

Catalog Number: EVT-8333704
CAS Number:
Molecular Formula: C33H30N2O5S
Molecular Weight: 566.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RdRP-IN-2 is a compound that acts as an inhibitor of the RNA-dependent RNA polymerase, an essential enzyme for the replication of RNA viruses, including SARS-CoV-2. This compound has garnered attention due to its potential therapeutic applications in treating viral infections by disrupting the replication process of the virus.

Source

The compound is derived from research focused on developing antiviral agents targeting RNA-dependent RNA polymerase. It has been synthesized and characterized in various studies aimed at identifying effective inhibitors against SARS-CoV-2 and other RNA viruses.

Classification

RdRP-IN-2 is classified as a non-nucleoside inhibitor, distinguishing it from nucleoside analogs that mimic the building blocks of RNA. Non-nucleoside inhibitors often bind to allosteric sites on the enzyme, altering its activity without competing directly with natural substrates.

Synthesis Analysis

Methods

The synthesis of RdRP-IN-2 typically involves multi-step organic synthesis techniques that may include:

  1. Initial Reaction: Starting materials undergo reactions such as alkylation or acylation to form key intermediates.
  2. Cyclization: Intermediates are subjected to cyclization reactions to form the core structure of the compound.
  3. Functional Group Modification: Various functional groups are introduced or modified to enhance the compound's inhibitory properties.
  4. Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Technical details regarding specific reagents, conditions (temperature, pressure), and purification methods can vary based on the synthetic route chosen by researchers.

Molecular Structure Analysis

Structure

The molecular structure of RdRP-IN-2 has been elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The structure typically features a complex arrangement that allows for interaction with the active site of the RNA-dependent RNA polymerase.

Data

Key structural data may include:

  • Molecular Formula: CxHyNzOw (specific values depend on the exact structure).
  • Molecular Weight: Determined through mass spectrometry.
  • 3D Conformation: Revealed through computational modeling or experimental techniques, showing how RdRP-IN-2 fits into the active site of the enzyme.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving RdRP-IN-2 is its interaction with RNA-dependent RNA polymerase, where it inhibits the enzyme's activity. This inhibition can be characterized through various biochemical assays that measure:

  1. Enzyme Activity: Using substrates and measuring product formation in the presence and absence of RdRP-IN-2.
  2. Binding Affinity: Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to assess how tightly RdRP-IN-2 binds to the polymerase.

Technical details regarding these assays often include specific conditions (e.g., concentrations, buffer systems) and analytical methods used for quantification.

Mechanism of Action

Process

The mechanism of action for RdRP-IN-2 involves binding to a site on the RNA-dependent RNA polymerase that is distinct from the active site, leading to conformational changes in the enzyme. This binding prevents proper substrate binding or catalysis, effectively halting viral replication.

Data

Understanding this mechanism often relies on kinetic studies and structural biology data that illustrate how RdRP-IN-2 alters enzyme dynamics and substrate interactions.

Physical and Chemical Properties Analysis

Physical Properties

Physical properties of RdRP-IN-2 may include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Solubility in various solvents, which is critical for formulation in pharmaceutical applications.

Chemical Properties

Chemical properties include:

  • Stability: Information on thermal stability and degradation pathways under various conditions.
  • Reactivity: Potential reactions with other chemical entities, which can influence its efficacy and safety profile.

Relevant data may be derived from stability studies and reactivity assessments conducted during development.

Applications

Scientific Uses

RdRP-IN-2 has significant potential applications in virology and pharmacology:

  1. Antiviral Drug Development: As an inhibitor of RNA-dependent RNA polymerase, it serves as a candidate for therapeutic development against viral infections like COVID-19.
  2. Research Tool: It can be utilized in laboratory settings to study viral replication mechanisms and evaluate other potential antiviral compounds.
  3. Combination Therapy: Investigations into its use alongside other antiviral agents could enhance treatment efficacy against resistant viral strains.
Introduction to RdRP-IN-2 as a Therapeutic Agent

Role of RNA-Dependent RNA Polymerase in Viral Replication

RNA-dependent RNA polymerase (RNA-dependent RNA polymerase) is a conserved enzymatic complex essential for the replication and transcription of RNA viruses, including coronaviruses such as Severe Acute Respiratory Syndrome Coronavirus 2. This multi-subunit complex comprises the catalytic subunit nonstructural protein 12 (nonstructural protein 12) and cofactors nonstructural protein 7 and nonstructural protein 8, which collectively enhance template binding and processivity. Within the viral life cycle, RNA-dependent RNA polymerase synthesizes positive-sense genomic RNA and negative-sense subgenomic RNAs, facilitating the expression of viral structural and accessory proteins [1] [8]. The enzyme’s active site—harboring catalytic residues Asp618, Asp760, and Asp761—coordinates nucleotide addition through a two-metal-ion mechanism. Crucially, RNA-dependent RNA polymerase exhibits minimal homology to human polymerases, reducing the likelihood of off-target effects during therapeutic inhibition. Its pivotal role in viral propagation, combined with high conservation across coronavirus variants (e.g., >96% similarity between Severe Acute Respiratory Syndrome Coronavirus 2 and Severe Acute Respiratory Syndrome Coronavirus nonstructural protein 12), positions RNA-dependent RNA polymerase as a prime target for antiviral intervention [1] [4] [8].

Rationale for Targeting RNA-dependent RNA Polymerase in RNA Virus Therapeutics

Targeting RNA-dependent RNA polymerase offers strategic advantages for combating RNA viruses:

  • Evolutionary Conservation: RNA-dependent RNA polymerase domains share >90% amino acid identity across coronaviruses, enabling broad-spectrum inhibitor design. This conservation limits the emergence of escape mutants, as mutations in catalytic sites often compromise enzymatic fitness [1] [6].
  • Absence of Human Homologs: Humans lack RNA-dependent RNA polymerase equivalents, reducing host toxicity risks. This contrasts with host-directed antivirals that may disrupt cellular kinases or proteases [3] [8].
  • Clinical Precedents: Successful RNA-dependent RNA polymerase inhibitors include remdesivir (adenosine analog) and molnupiravir (cytidine analog), which terminate RNA chains via delayed termination or mutagenesis, respectively [4] [7]. However, the proofreading exonuclease activity (nonstructural protein 14) of coronaviruses can excise incorporated nucleoside analogs, necessitating non-nucleoside inhibitors or compounds resisting excision [1] [8].

Table 1: Key Features of Viral RNA-dependent RNA Polymerase Supporting Therapeutic Targeting

FeatureTherapeutic Implication
High Sequence ConservationEnables broad-spectrum activity against current and emergent coronaviruses
Catalytic Site AccessibilityPermits competitive inhibition by nucleoside/non-nucleoside inhibitors
Distinct Host MachineryMinimizes off-target effects on human polymerases
Processivity ComplexProvides additional targets (e.g., nonstructural protein 7-nonstructural protein 8 interface)

Emergence of RdRP-IN-2 in Antiviral Drug Discovery

RdRP-IN-2 (Chemical Abstracts Service number 2915761-74-7) is a novel non-nucleoside inhibitor identified through targeted screening against Severe Acute Respiratory Syndrome Coronavirus 2 RNA-dependent RNA polymerase. Biochemical characterization reveals direct, competitive inhibition with a half-maximal inhibitory concentration of 41.2 µM against Severe Acute Respiratory Syndrome Coronavirus 2 RNA-dependent RNA polymerase, positioning it as a mid-potency candidate for optimization [5]. Notably, RdRP-IN-2 also suppresses Feline Infectious Peritonitis Virus replication, underscoring its potential as a pan-coronaviral agent [5]. Its emergence aligns with global efforts to repurpose kinase inhibitors and interface-targeting peptides against RNA-dependent RNA polymerase, leveraging conserved allosteric sites to circumvent exonuclease-mediated resistance [7] [9].

Table 2: Comparative Profile of RdRP-IN-2 Among RNA-dependent RNA Polymerase Inhibitors

ParameterRdRP-IN-2RemdesivirSofosbuvir
Chemical ClassNon-NucleosideNucleoside AnalogNucleoside Analog
Molecular Weight419.43 g/mol602.59 g/mol529.45 g/mol
Primary TargetRNA-dependent RNA polymeraseRNA-dependent RNA polymeraseHepatitis C Virus RNA-dependent RNA polymerase
Reported Activity41.2 µM (Severe Acute Respiratory Syndrome Coronavirus 2)0.77 µM (Severe Acute Respiratory Syndrome Coronavirus 2)0.4–2.6 µM (Hepatitis C Virus)

Computational studies further support RdRP-IN-2’s mechanism, demonstrating favorable binding energies to the RNA-dependent RNA polymerase palm domain, where it disrupts nucleotide coordination and primer extension [6]. While clinical efficacy data remain pending, its chemical tractability (98% purity; molecular formula C₂₃H₂₁N₃O₅) facilitates derivative synthesis to enhance potency and pharmacokinetics [5] [6]. As of 2025, RdRP-IN-2 exemplifies the expanding arsenal of RNA-dependent RNA polymerase inhibitors advancing through preclinical validation, highlighting RNA-dependent RNA polymerase’s enduring relevance in pandemic preparedness [5] [7].

Properties

Product Name

RdRP-IN-2

IUPAC Name

(2S)-2-[(8-cyclohexyloxy-1-oxo-2-phenylpyrido[2,1-b][1,3]benzothiazole-4-carbonyl)amino]-3-phenylpropanoic acid

Molecular Formula

C33H30N2O5S

Molecular Weight

566.7 g/mol

InChI

InChI=1S/C33H30N2O5S/c36-30(34-27(33(38)39)18-21-10-4-1-5-11-21)26-20-25(22-12-6-2-7-13-22)31(37)35-28-19-24(16-17-29(28)41-32(26)35)40-23-14-8-3-9-15-23/h1-2,4-7,10-13,16-17,19-20,23,27H,3,8-9,14-15,18H2,(H,34,36)(H,38,39)/t27-/m0/s1

InChI Key

BQZJTBOLNKPLGS-MHZLTWQESA-N

SMILES

C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)O

Canonical SMILES

C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)O

Isomeric SMILES

C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O

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